molecular formula C10H8N2O2 B1205928 2,2'-Bipyridine-3,3'-diol CAS No. 36145-03-6

2,2'-Bipyridine-3,3'-diol

Cat. No. B1205928
CAS RN: 36145-03-6
M. Wt: 188.18 g/mol
InChI Key: RJNRKZBHLCOHNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2'-Bipyridine-3,3'-diol can be synthesized from 2-chloroquinolines through a series of steps including oxidation, nitration, methoxylation, deoxidation, and demethylation. This method has been proven to be systematic and highly effective, providing a clear pathway to obtain this compound (Zhang Zhong-biao, 2011).

Molecular Structure Analysis

The structure of 2,2'-Bipyridine-3,3'-diol has been studied in various contexts, including its binding to cyclodextrins and human serum albumin (HSA). The stoichiometric ratios and binding constants deduced from spectral intensity changes indicate a sensitive response to cavity size and hydrophobicity, reflecting the intricate molecular structure and interaction capabilities of 2,2'-Bipyridine-3,3'-diol (O. K. Abou-Zied, 2007).

Chemical Reactions and Properties

This compound exhibits interesting chemical reactivity, such as its involvement in chemoenzymatic synthesis for asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes, demonstrating its versatility and utility in organic synthesis (D. Boyd et al., 2010).

Physical Properties Analysis

The photophysical properties of 2,2'-Bipyridine-3,3'-diol, such as absorption and fluorescence, are significantly influenced by its microenvironment. Studies have shown that these properties are highly sensitive to changes in solvent polarity and the presence of cyclodextrins, indicating the compound's potential as a microenvironment-sensitive probe (O. K. Abou-Zied, 2007; O. K. Abou-Zied, 2010).

Chemical Properties Analysis

The chemical properties of 2,2'-Bipyridine-3,3'-diol allow it to form various coordination modes and demonstrate noninnocence when deprotonated and coordinated within certain frameworks, as observed in osmium and other metal complexes. This versatility highlights the compound's potential in the development of advanced materials and catalysts (P. Ghosh et al., 2014).

Scientific Research Applications

Photophysical Probe Applications

2,2'-Bipyridine-3,3'-diol (BP(OH)2) has been investigated for its potential as a photophysical probe. The binding of BP(OH)2 to cyclodextrins (CDs) and human serum albumin (HSA) was studied, revealing its sensitivity to changes in the microenvironment. This sensitivity is demonstrated by changes in absorption and fluorescence spectra, making BP(OH)2 a useful probe in binding site studies and biological systems (Abou-Zied, 2007).

Catalyst for Synthesis Applications

A novel ionic liquid based on 2,2'-bipyridine-3,3'-diol, BiPy2Cl2, has been used as an efficient catalyst in the synthesis of various xanthene derivatives. This catalyst is notable for its simplicity, low cost, and high yields over short reaction times (Shirini et al., 2014).

Electrooptical Applications

The polarizabilities of BP(OH)2 and its derivatives have been determined using dielectric, refractometric, and electrooptical absorption measurements. These findings are valuable for understanding the photophysical behavior of BP(OH)2 in various environments (Wortmann et al., 1992).

Chemosensor Applications

2,2'-Bipyridine-3,3'-diol derivatives have been synthesized for use as "naked-eye" fluorimetric chemosensors, particularly for detecting Cu2+ ions. Their selectivity and sensitivity make them suitable for applications in environmental monitoring and biological systems (Reynal et al., 2010).

Molecular Recognition in Biological Systems

BP(OH)2 has been used to study different bile salt aggregates, which are relevant for carrying sparingly water-soluble drug molecules. This research enhances understanding of the hydrophobic microenvironments provided by bile salt aggregates (Mandal et al., 2013).

Ligand for Copolymerization Reactions

New atropisomeric bipyridine-based ligands have been prepared and used in CO/vinyl arene copolymerization reactions. These ligands demonstrate how slight variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand et al., 2008).

Water Sensor in Biological Systems

The unique absorption features of BP(OH)2 make it a potential water sensor in biological systems. This application is based on its sensitivity to the hydrophobicity of host molecules and binding constants in different environments (Abou-Zied & Al-Hinai, 2006).

Future Directions

The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP(OH)2) system has interested a lot of researchers from both the experimental and the theoretical sides . The resemblance of BP(OH)2 with Watson-Crick canonical base pairs of DNA has led to some interesting spectroscopic investigation . Several efforts have been made to arrive at a detailed mechanism of the ESIPT process that generates the “stepwise or concerted?” question, which has been a controversy for years .

properties

IUPAC Name

2-(3-hydroxypyridin-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRKZBHLCOHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583574
Record name (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-3,3'-diol

CAS RN

36145-03-6
Record name (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-3,3'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
P Ghosh, P Mondal, R Ray, A Das, S Bag… - Inorganic …, 2014 - ACS Publications
The varying coordination modes of the ambidentate ligand 2,2′-bipyridine-3,3′-diol (H 2 L) in a set of ruthenium complexes were demonstrated with special reference to the electronic …
Number of citations: 24 pubs.acs.org
OK Abou-Zied - The Journal of Physical Chemistry B, 2010 - ACS Publications
The ground- and excited-state tautomerization of the 2,2′-bipyridine-3,3′-diol molecule (BP(OH) 2 ) was studied in different solvents and in confined nanocavities of cyclodextrins (…
Number of citations: 53 pubs.acs.org
OK Abou-Zied - The Journal of Physical Chemistry B, 2007 - ACS Publications
The 2,2‘-bipyridine-3,3‘-diol molecule (BP(OH) 2 ) was investigated as a potential photophysical probe in inclusion and biological studies. Binding of BP(OH) 2 to cyclodextrins (CDs) …
Number of citations: 62 pubs.acs.org
OK Abou-Zied, AT Al-Hinai - The Journal of Physical Chemistry A, 2006 - ACS Publications
The 2,2‘-bipyridine-3,3‘-diol (BP(OH) 2 ) molecule shows unique spectroscopic features in water that may position it as a new biological probe. In an attempt to mimic biological …
Number of citations: 42 pubs.acs.org
MD Stephenson, MJ Hardie - CrystEngComm, 2007 - pubs.rsc.org
The complex [Co(bpydiol-H)3]·H2O, where bpydiol is 2,2′-bipyridine-3,3′-diol, features a simple octahedral tris-chelate complex that forms a honeycomb-like six-connected 3-D …
Number of citations: 42 pubs.rsc.org
P Ghosh, R Ray, A Das, GK Lahiri - Inorganic Chemistry, 2014 - ACS Publications
The reaction of 2,2′-bipyridine-3,3′-diol (H 2 L) and cis-Os II (bpy) 2 Cl 2 (bpy = 2,2′-bipyridine) results in isomeric forms of [Os II (bpy) 2 (HL – )]ClO 4 , [1]ClO 4 and [2]ClO 4 , …
Number of citations: 19 pubs.acs.org
AL Sobolewski, L Adamowicz - Chemical physics letters, 1996 - Elsevier
The intramolecular two-proton transfer reaction in the ground and lowest excited states has been characterized for the model molecule of [2,2′-bipyridine]-3,3′-diol (BP(OH) 2 ) with …
Number of citations: 64 www.sciencedirect.com
X Zhao, L Zhu, Q Li, H Yin, Y Shi - International Journal of Molecular …, 2022 - mdpi.com
Organic molecules with excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF) properties have great potential for realizing efficient …
Number of citations: 8 www.mdpi.com
S Mandal, S Ghosh, HHK Aggala, C Banerjee… - Langmuir, 2013 - ACS Publications
2,2′-Bipyridine-3,3′-diol (BP(OH) 2 ) has been used as a sensitive excited-state intramolecular proton transfer fluorophore to assess different bile salt aggregates as one of the …
Number of citations: 23 pubs.acs.org
S Mandal, S Ghosh, C Banerjee… - The Journal of …, 2013 - ACS Publications
In this work we have investigated the anomalous behavior of DMSO–water binary mixtures using 2,2′-bipyridine-3,3′-diol (BP(OH) 2 ) as a microenvironment-sensitive excited-state-…
Number of citations: 32 pubs.acs.org

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